2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide
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Overview
Description
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a dichlorocyclopropyl group, a phenoxy group, and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(2,2-dichlorocyclopropyl)phenol with 2-methyl-2-bromopropanoic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 4H-1,2,4-triazole-3-amine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorocyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cholesterol synthesis, leading to reduced cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Ciprofibrate: A similar compound with a phenoxy group and a dichlorocyclopropyl group, used as a lipid-lowering agent.
Fenofibrate: Another lipid-lowering agent with a similar chemical structure but different substituents.
Uniqueness
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(4H-1,2,4-triazol-3-yl)propanamide is unique due to its triazole ring, which imparts distinct biological activity and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H16Cl2N4O2 |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C15H16Cl2N4O2/c1-14(2,12(22)20-13-18-8-19-21-13)23-10-5-3-9(4-6-10)11-7-15(11,16)17/h3-6,8,11H,7H2,1-2H3,(H2,18,19,20,21,22) |
InChI Key |
XRZCXMQRBYNQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=NN1)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Origin of Product |
United States |
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